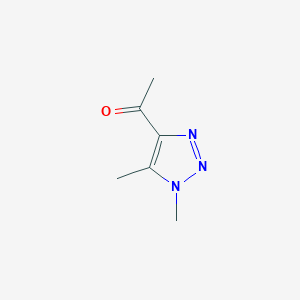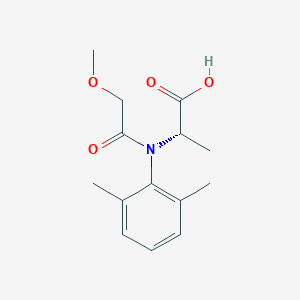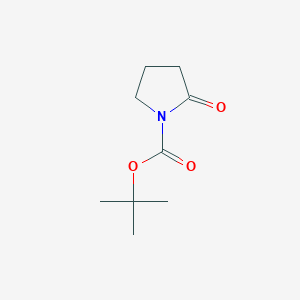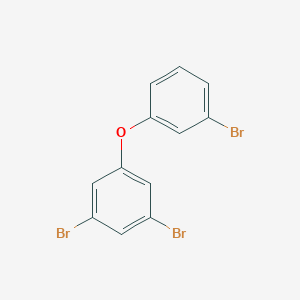
1,3-Dibromo-5-(3-bromophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-5-(3-bromophenoxy)benzene, also known as 1,3-DBB, is a brominated aromatic compound that has been studied for its potential applications in synthetic organic chemistry, medicinal chemistry, and materials science. It has been used as a reagent in the synthesis of other compounds, as a ligand in coordination chemistry, and as a catalyst in various organic reactions. Additionally, its structural properties have been studied in order to gain a better understanding of its reactivity.
Aplicaciones Científicas De Investigación
Brominated Flame Retardants
Brominated flame retardants (BFRs) are widely used in various materials to enhance their fire resistance. 1,3-Dibromo-5-(3-bromophenoxy)benzene could theoretically contribute to this domain due to its brominated structure. A critical review on novel brominated flame retardants (NBFRs) highlights their occurrence in indoor air, dust, consumer goods, and food, emphasizing the need for research on their occurrence, environmental fate, and toxicity (Zuiderveen, Slootweg, & de Boer, 2020). This suggests that compounds like 1,3-Dibromo-5-(3-bromophenoxy)benzene might be of interest for their applications in materials science and their environmental impact.
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide is a molecule with relevance in supramolecular chemistry, indicating that brominated benzene derivatives could also have potential applications in this field. These compounds are valuable for their ability to self-assemble into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding, driving applications ranging from nanotechnology to biomedical applications (Cantekin, de Greef, & Palmans, 2012). This aspect might hint at the utility of brominated benzene derivatives in creating new materials with specific structural or functional properties.
Environmental Impact and Toxicology
The environmental impact and toxicology of brominated compounds, especially those related to flame retardants, are critical areas of research. Studies on 2,4,6-tribromophenol, a brominated phenol, cover its occurrence in the environment and its toxic effects, highlighting the compound's ubiquity and the need for more research on its health and ecological impacts (Koch & Sures, 2018). Although not directly related to 1,3-Dibromo-5-(3-bromophenoxy)benzene, this study underscores the importance of understanding the environmental fate and potential health risks associated with brominated aromatic compounds.
Propiedades
IUPAC Name |
1,3-dibromo-5-(3-bromophenoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-2-1-3-11(5-8)16-12-6-9(14)4-10(15)7-12/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKPJLVONRTECE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC(=CC(=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583560 |
Source


|
| Record name | 1,3-Dibromo-5-(3-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-(3-bromophenoxy)benzene | |
CAS RN |
147217-79-6 |
Source


|
| Record name | 3,3',5-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibromo-5-(3-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HQ5QD2RX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

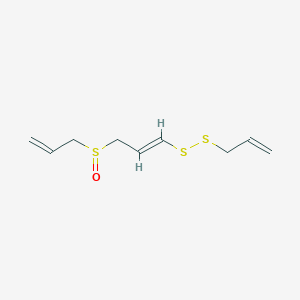
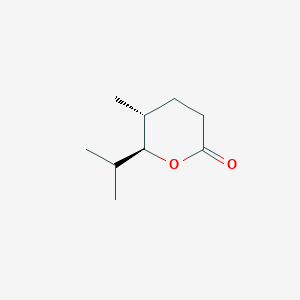
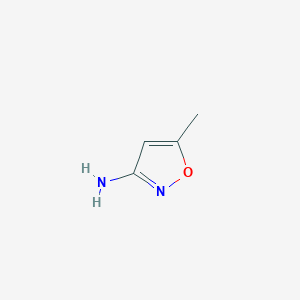
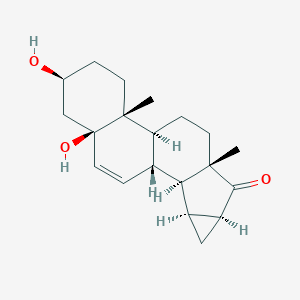
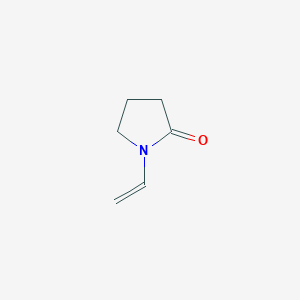
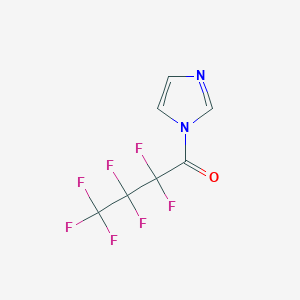
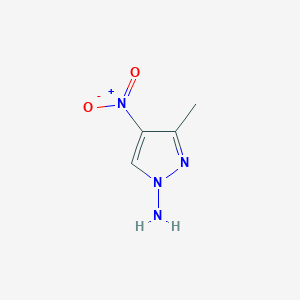
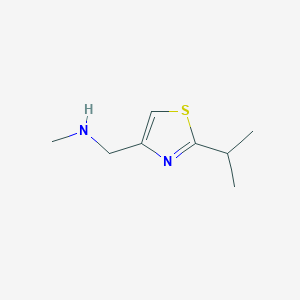

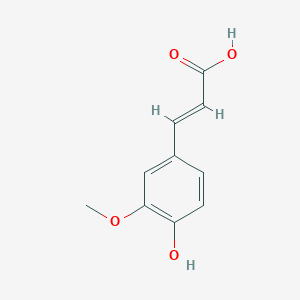
![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)
